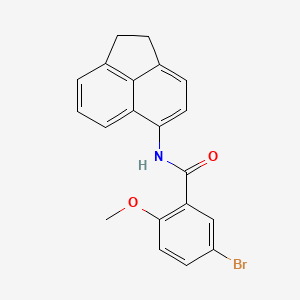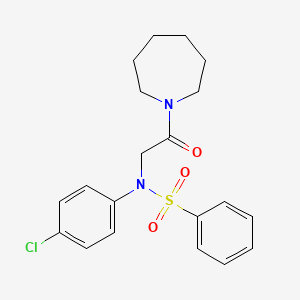
5-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-2-methoxybenzamide
Overview
Description
5-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-2-methoxybenzamide, also known as BADA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
5-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-2-methoxybenzamide is thought to exert its effects through the inhibition of the activity of specific enzymes and ion channels. In the case of its inhibitory effect on voltage-gated sodium channels, this compound is thought to bind to the channel and prevent its activation by depolarization. In the case of its inhibitory effect on HDAC6, this compound is thought to bind to the enzyme and prevent its activity, leading to a reduction in cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of voltage-gated sodium channels and HDAC6, as well as anti-proliferative effects on cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects and to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-2-methoxybenzamide in lab experiments is its specificity for certain enzymes and ion channels, which allows for targeted inhibition of specific pathways. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a relatively safe compound to work with.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in some experimental setups. Additionally, this compound has been shown to have poor bioavailability in vivo, which may limit its potential therapeutic applications.
Future Directions
There are several potential future directions for research on 5-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-2-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of HDAC6, which may have greater anti-cancer activity than this compound. Additionally, further investigation into the mechanisms of this compound's inhibitory effects on voltage-gated sodium channels may lead to the development of new treatments for epilepsy and other neurological disorders.
Another potential area of research is the development of new formulations of this compound that improve its solubility and bioavailability, which may enhance its potential therapeutic applications. Finally, further investigation into the anti-inflammatory effects of this compound may lead to the development of new treatments for inflammatory diseases such as arthritis and inflammatory bowel disease.
Scientific Research Applications
5-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-2-methoxybenzamide has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience, this compound has been shown to have an inhibitory effect on the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition may have potential therapeutic applications in the treatment of epilepsy and other neurological disorders.
In cancer research, this compound has been shown to have anti-proliferative effects on a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This anti-proliferative effect is thought to be due to the inhibition of the activity of the enzyme HDAC6, which plays a role in the regulation of cell growth and division.
properties
IUPAC Name |
5-bromo-N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO2/c1-24-18-10-8-14(21)11-16(18)20(23)22-17-9-7-13-6-5-12-3-2-4-15(17)19(12)13/h2-4,7-11H,5-6H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKNWZMBHPRCDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}butanamide](/img/structure/B3549445.png)
![5-(2,4-dichlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B3549458.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-5-bromo-2-furamide](/img/structure/B3549462.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3549472.png)
![2-(4-nitrophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B3549473.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B3549485.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-benzenesulfonamide](/img/structure/B3549500.png)

![N-(diphenylmethyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549507.png)
![N~1~-(2,3-dichlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3549511.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3549512.png)
![N-(diphenylmethyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3549520.png)
![N-(4-acetylphenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3549523.png)
![2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B3549532.png)